5-Bromo-2-(4-fluorobenzoyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H7BrFNO |
|---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C12H7BrFNO/c13-9-3-6-11(15-7-9)12(16)8-1-4-10(14)5-2-8/h1-7H |
InChI Key |
BFBKTXHUMFZZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=C(C=C2)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Pyridyl Ketone
(5-Bromopyridin-2-yl)(4-fluorophenyl)methanone, a substituted diaryl ketone, is a molecule of significant interest in contemporary medicinal chemistry. Its structure, which marries a brominated pyridine ring with a fluorinated phenyl moiety, makes it a highly versatile building block for the synthesis of complex pharmaceutical agents. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, binding affinity, and bioavailability.[2][3]
This guide provides a comprehensive technical overview of (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone, including its chemical properties, a plausible and detailed synthetic protocol, its critical applications in drug development, and essential safety considerations.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key identifiers and properties of (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone are summarized below.
| Property | Value | Source |
| CAS Number | 1565495-61-5 | [4] |
| Molecular Formula | C₁₂H₇BrFNO | N/A |
| Molecular Weight | 280.09 g/mol | [4] |
| IUPAC Name | (5-bromopyridin-2-yl)(4-fluorophenyl)methanone | N/A |
| Appearance | Solid (predicted) | N/A |
| Purity | >97% (typical) | N/A |
Synthesis of (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone: A Plausible Grignard-based Protocol
While multiple synthetic routes to diaryl ketones exist, including Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions, a Grignard reaction offers a robust and well-established method for the synthesis of (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone.[5][6][7] This approach involves the reaction of a pyridyl Grignard reagent with a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol. The following protocol is a detailed, plausible route based on established chemical principles.
Reaction Scheme
Caption: Synthetic workflow for (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
2,5-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Magnesium bromide (MgBr₂)
-
4-Fluorobenzaldehyde
-
Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Formation of the Grignard Reagent (in situ):
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise, maintaining the temperature below -70 °C. The lithium-halogen exchange is typically rapid at this temperature.
-
After stirring for 30 minutes at -78 °C, add a solution of magnesium bromide (1.1 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to slowly warm to 0 °C and stir for 1 hour to ensure complete formation of the 5-bromo-2-pyridylmagnesium bromide reagent.
-
-
Reaction with 4-Fluorobenzaldehyde:
-
Cool the Grignard reagent solution back down to -78 °C.
-
Slowly add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation of the Secondary Alcohol Intermediate:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (5-bromopyridin-2-yl)(4-fluorophenyl)methanol.
-
-
Oxidation to the Ketone:
-
Dissolve the crude alcohol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq) or activated manganese dioxide (MnO₂) (5-10 eq) in portions. The choice of oxidant depends on the scale and desired work-up; MnO₂ is often preferred for its milder conditions and easier removal by filtration.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
If using PCC, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.
-
If using MnO₂, filter the reaction mixture through a pad of Celite, washing thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone.
-
Characterization and Spectroscopic Analysis
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectroscopic data are as follows:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyridine and fluorophenyl rings. The protons on the pyridine ring will exhibit characteristic coupling patterns, and the protons on the fluorophenyl ring will show coupling to the fluorine atom.
-
¹³C NMR: The spectrum will display resonances for all carbon atoms in the molecule. The carbon atoms of the fluorophenyl ring will show characteristic C-F coupling constants.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (280.09 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1660-1690 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the diaryl ketone.
Applications in Drug Discovery: A Key Intermediate for Empagliflozin
(5-Bromopyridin-2-yl)(4-fluorophenyl)methanone is a crucial intermediate in the synthesis of Empagliflozin . Empagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of Empagliflozin and related SGLT2 inhibitors often involves the use of this brominated pyridyl ketone as a starting material for the introduction of the substituted phenyl ring system.
Caption: Role as an intermediate in the synthesis of Empagliflozin.
Safety and Handling
-
Hazard Statements (Predicted):
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(5-Bromopyridin-2-yl)(4-fluorophenyl)methanone is a valuable and strategically important intermediate in the field of medicinal chemistry. Its utility is highlighted by its role in the synthesis of the blockbuster anti-diabetic drug Empagliflozin. A solid understanding of its synthesis, properties, and handling is essential for researchers and scientists working in drug discovery and development. The synthetic protocol outlined in this guide, based on established Grignard chemistry, provides a reliable pathway to access this important building block for further chemical exploration and the development of novel therapeutics.
References
- Cayman Chemical. (2-Amino-5-bromophenyl)(pyridin-2-yl)
- TCI EUROPE N.V.
- Toronto Research Chemicals. (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone(Fenofibrate Impurity)
- Fisher Scientific.
- Fisher Scientific.
- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.).
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Tianming Pharmaceutical. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone – High Purity. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.
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SynThink. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [Link]
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Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Overhoff, J., & Wibaut, J. P. (1950). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 629-638.
- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
- Royal Society of Chemistry. (2005).
- Google Patents. (2023).
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.
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PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [Link]
- BenchChem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- BenchChem.
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Technical Monograph: (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone
[1][2][3]
Executive Summary
(5-Bromopyridin-2-yl)(4-fluorophenyl)methanone is a diaryl ketone scaffold widely utilized in the synthesis of kinase inhibitors (specifically p38 MAPK and mGluR5 antagonists).[1][2][3] Its structural utility lies in its dual-functionality: the bromine atom at the C5 position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ketone linker provides a rigid geometry often required for binding pockets.[1][2][3]
CRITICAL DISAMBIGUATION WARNING: Researchers frequently confuse this molecule with (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS 915095-85-1), a key intermediate for the SGLT2 inhibitor Empagliflozin.[1][2][3] Ensure your target molecule contains the pyridine heterocycle, not the chlorobenzene ring.[3]
Part 1: Chemical Identity & Properties
| Property | Data |
| IUPAC Name | (5-bromopyridin-2-yl)(4-fluorophenyl)methanone |
| CAS Registry Number | 1565495-61-5 |
| Molecular Formula | C₁₂H₇BrFNO |
| Molecular Weight | 280.09 g/mol |
| SMILES | FC1=CC=C(C(C2=NC=C(Br)C=C2)=O)C=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[2][3][4][5] |
Part 2: Synthetic Pathways & Protocols
The synthesis of this molecule requires strict regiocontrol to ensure the ketone forms at the C2 position of the pyridine ring while preserving the C5-bromine atom.[3]
Method A: The Grignard-Nitrile Addition (Preferred Route)
This method is preferred for scalability and regioselectivity.[1][2][3] It utilizes the nucleophilic attack of a Grignard reagent on a nitrile, avoiding the over-addition often seen with esters.
-
Precursors: 5-Bromo-2-cyanopyridine and 4-Fluorophenylmagnesium bromide.[1][2][3]
-
Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt, which hydrolyzes to the ketone upon acidic workup.[3]
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Reagent Prep: Dissolve 5-bromo-2-cyanopyridine (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C .[2][3]
-
Addition: Dropwise add 4-fluorophenylmagnesium bromide (1.1 eq, 1.0 M in THF) over 30 minutes. Note: Maintain internal temperature <5°C to prevent bromine-magnesium exchange at the C5 position.[1][2][3]
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS for disappearance of the nitrile.
-
Quench & Hydrolysis: Carefully quench with 3N HCl (excess). Stir vigorously at room temperature for 1 hour to hydrolyze the intermediate imine to the ketone.
-
Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[1][2][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Method B: Lithiation & Oxidation (Alternative Route)
Useful when the nitrile precursor is unavailable, starting from the cheaper 2,5-dibromopyridine.[3]
-
Precursors: 2,5-Dibromopyridine, n-Butyllithium, 4-Fluorobenzaldehyde.[1][3]
-
Key Concept: Lithium-Halogen exchange occurs preferentially at the C2 position due to the inductive effect of the nitrogen, but temperature control is critical to prevent scrambling.[3]
Step-by-Step Protocol:
-
Lithiation: Dissolve 2,5-dibromopyridine in dry Toluene/THF at -78°C . Add n-BuLi (1.05 eq) slowly. Stir for 30 mins.
-
Formylation: Add 4-fluorobenzaldehyde (1.1 eq).[1][2][3] Stir at -78°C for 1 hour, then warm to RT.
-
Oxidation: The resulting alcohol intermediate is isolated and then oxidized to the ketone using MnO₂ (10 eq) in DCM at reflux or via Swern oxidation .[2][3]
Part 3: Visualization of Workflows
The following diagram illustrates the two primary synthetic pathways and the downstream utility of the scaffold.
Caption: Comparative synthetic routes (Grignard vs. Lithiation) leading to the target scaffold and its application in inhibitor synthesis.
Part 4: Applications in Medicinal Chemistry
This molecule is a "privileged scaffold" component.[2][3] Its applications are primarily driven by the orthogonality of its functional groups:
-
p38 MAP Kinase Inhibitors:
-
The 4-fluorophenyl group mimics the ATP-binding pocket hydrophobic interactions.[1][2][3]
-
The pyridine nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase.[3]
-
Mechanism:[3][4][6] The C5-bromine is replaced (via Suzuki coupling) with solubilizing groups or other aromatic rings to extend into the solvent-exposed region of the enzyme.[1][2][3]
-
-
mGluR5 Antagonists:
-
Late-Stage Diversification:
-
In drug discovery libraries, this ketone is often reduced to a chiral alcohol or converted to an oxime/hydrazine to explore 3D space within a binding pocket.[3]
-
Part 5: Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ketone is stable, but the bromine functionality can be light-sensitive over long periods.[1][2][3]
-
Spill Response: Contain with sand/vermiculite.[2] Do not flush into surface water; halogenated pyridines can be toxic to aquatic life.[2]
References
-
BLD Pharm. (n.d.).[2][3] (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone Product Page. Retrieved from
-
Heterocyclic Letters. (2021). Scalable synthesis of 2,5-dibromopyridine and derivatives. Retrieved from
-
Organic Syntheses. (n.d.). General procedures for Grignard additions to nitriles. Retrieved from [1][2][3]
-
PubChem. (2025).[2][3] Compound Summary for CAS 915095-85-1 (Disambiguation Reference). Retrieved from [1][2][3]
-
Google Patents. (2016).[2][3] Synthesis of 5-bromo-2-cyanopyridine intermediates. CN102898358A.[2] Retrieved from
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Molecular weight and formula of 5-Bromo-2-(4-fluorobenzoyl)pyridine
An In-Depth Technical Guide to 5-Bromo-2-(4-fluorobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Chemistry
5-Bromo-2-(4-fluorobenzoyl)pyridine represents a confluence of chemical functionalities that are highly sought after in the fields of medicinal chemistry and materials science. As a derivative of pyridine, a core component of numerous FDA-approved drugs, its structure is inherently significant.[1] The incorporation of a bromine atom provides a versatile synthetic handle for diversification, while the 4-fluorobenzoyl moiety introduces electronic properties and a metabolic blockade often associated with enhanced pharmacological profiles.[2]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. It moves beyond a simple data sheet to explain the causality behind its synthesis, characterization, and potential applications, offering field-proven insights for its use as a strategic building block in research and development.
Physicochemical & Structural Properties
The fundamental properties of 5-Bromo-2-(4-fluorobenzoyl)pyridine are derived directly from its molecular architecture. A thorough understanding of these characteristics is the foundation for its effective application.
Molecular Structure & Data Summary
The molecule consists of a pyridine ring brominated at the 5-position and acylated at the 2-position with a 4-fluorobenzoyl group.
Caption: Chemical Structure of 5-Bromo-2-(4-fluorobenzoyl)pyridine
| Property | Value | Source |
| Chemical Formula | C₁₂H₇BrFNO | Calculated |
| Molecular Weight | 296.10 g/mol | Calculated |
| Appearance | Predicted: Off-white to yellow solid | Inferred from similar compounds |
| Solubility | Predicted: Soluble in common organic solvents (DCM, EtOAc, DMSO) | Inferred from structural polarity |
Proposed Synthetic Strategy: A Mechanistic Approach
Retrosynthetic Analysis
A Friedel-Crafts acylation is a primary consideration. This involves reacting a 5-bromopyridine substrate with a 4-fluorobenzoyl chloride precursor, typically in the presence of a Lewis acid catalyst.
Caption: Retrosynthetic approach for the target molecule.
Experimental Protocol: Step-by-Step Synthesis
Objective: To synthesize 5-Bromo-2-(4-fluorobenzoyl)pyridine via Friedel-Crafts acylation.
Materials:
-
5-Bromopyridine
-
4-Fluorobenzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents). Add anhydrous DCM and cool the resulting slurry to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add 4-fluorobenzoyl chloride (1.1 equivalents) to the stirred slurry. Allow the mixture to stir for 15 minutes at 0°C to form the acylium ion complex.
-
Addition of Pyridine Substrate: Dissolve 5-bromopyridine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Causality Note: The pyridine nitrogen can complex with the Lewis acid, potentially deactivating the ring. Using a slight excess of AlCl₃ can help to ensure enough catalyst is available for the acylation reaction. The reaction is performed at low temperature to control reactivity and minimize side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Self-Validation Insight: The acid wash removes unreacted pyridine, while the bicarbonate wash removes any remaining acidic impurities. Each wash helps to purify the product in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization and Data Interpretation
The identity and purity of the synthesized 5-Bromo-2-(4-fluorobenzoyl)pyridine would be confirmed using a suite of spectroscopic techniques. Below are the predicted data based on the structure.
| Technique | Predicted Observations |
| ¹H NMR | Three distinct signals in the aromatic region for the pyridine protons. Two sets of doublet of doublets in the aromatic region for the 4-fluorophenyl protons. |
| ¹³C NMR | A signal for the carbonyl carbon (~190-200 ppm). Signals for the carbon atoms attached to bromine and fluorine will show characteristic shifts. |
| ¹⁹F NMR | A single resonance for the fluorine atom. |
| IR Spectroscopy | A strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O (ketone) stretch. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 295 and an M+2 peak at m/z 297 of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. |
Applications in Drug Discovery and Chemical Synthesis
The true value of 5-Bromo-2-(4-fluorobenzoyl)pyridine lies in its potential as a versatile intermediate. The bromine atom is not merely a substituent but a key functional group for further molecular elaboration.
Gateway to Novel Chemical Space
The C-Br bond at the 5-position is primed for participation in palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for the synthesis of novel derivatives with potential biological activity.
Caption: Cross-coupling reactions from the 5-bromo position.
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic systems, a common strategy for tuning the electronic and steric properties of a lead compound.[3]
-
Sonogashira Coupling: The introduction of alkyne functionalities provides a linear scaffold that can be used to probe deeper into protein binding pockets or for further click chemistry modifications.
-
Buchwald-Hartwig Amination: The formation of C-N bonds is fundamental in medicinal chemistry. This reaction allows for the introduction of a wide array of primary and secondary amines, which can serve as key hydrogen bond donors or acceptors.
The 4-fluorophenyl ketone motif itself is present in several bioactive molecules and is known to engage in various types of receptor interactions. The fluorine atom often enhances metabolic stability and can improve binding affinity through favorable electrostatic interactions.
Safety & Handling
While specific toxicity data for this compound is unavailable, a conservative approach to safety should be adopted based on its structural components.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. The hazards associated with related brominated pyridines should be considered.[4]
Conclusion
5-Bromo-2-(4-fluorobenzoyl)pyridine is a strategically designed chemical entity with significant potential as a building block in discovery chemistry. Its synthesis is achievable through established chemical principles, and its structure is ripe for diversification. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to confidently incorporate this and similar scaffolds into their research programs, accelerating the path toward novel therapeutics and advanced materials.
References
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- MDPI. (2017, January 27).
- ChemicalBook. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis.
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- Benchchem. Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry.
- RSC Publishing. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of 5-Bromo-2-(4-fluorobenzoyl)pyridine
Topic: Solubility of 5-Bromo-2-(4-fluorobenzoyl)pyridine in DMSO and Methanol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2]
Executive Summary & Chemical Context
5-Bromo-2-(4-fluorobenzoyl)pyridine is a critical diaryl ketone scaffold often employed as an intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.[1][2] Its physicochemical behavior is dominated by the interplay between the electron-deficient pyridine ring, the lipophilic 4-fluorophenyl moiety, and the polarizable ketone linker.[2]
Understanding its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is essential for two distinct phases of drug development:[1]
-
Biological Evaluation: Creating stable, high-concentration stock solutions (typically in DMSO).[1][2]
-
Process Chemistry: Optimizing purification, recrystallization, and transfer protocols (typically involving MeOH).
This guide provides a mechanistic analysis of solvent interactions, predicted solubility ranges based on structural analogs (e.g., 2-benzoylpyridine), and a validated protocol for empirical determination.
Mechanistic Solubility Profile
Structural Determinants
The molecule features three distinct domains affecting solvation:
-
Pyridine Nitrogen & Carbonyl Oxygen: Hydrogen bond acceptors (HBA).[1][2] These sites facilitate solvation in protic solvents (MeOH) and dipole-dipole interactions in aprotic solvents (DMSO).[1][2]
-
Bromine & Fluorine Substituents: These halogens increase lipophilicity (
) and crystal lattice energy, generally reducing solubility in polar media compared to the unsubstituted parent.[1][2] -
Diaryl Ketone Geometry: The non-planar twist between the pyridine and phenyl rings disrupts pi-stacking slightly, potentially aiding dissolution compared to planar fused systems (like fluorenone).[1][2]
Solvent-Specific Behavior[1][2]
| Solvent | Classification | Predicted Solubility | Primary Interaction Mechanism | Application |
| DMSO | Polar Aprotic | High (>50 mg/mL) | Dipole-dipole; disruption of lattice energy via high dielectric constant ( | Stock Solutions: Ideal for creating 10–100 mM stocks for biological assays (HTS).[1][2] |
| Methanol | Polar Protic | Moderate (10–30 mg/mL) | Hydrogen bonding to Pyridine-N and C=O; Van der Waals forces.[1][2] | Purification: Ideal for recrystallization (high solubility at boiling point, low at RT). |
Expert Insight: While DMSO is the superior solvent for dissolution, Methanol is the superior solvent for isolation. The compound is expected to be freely soluble in DMSO but may require heating to achieve significant concentrations in Methanol.
Experimental Protocol: Gravimetric Solubility Determination
Standard Operating Procedure (SOP) for determining saturation limits.
Phase A: Preparation
-
Materials: Analytical balance (0.01 mg precision), borosilicate glass vials (scintillation vials), 0.22 µm PTFE syringe filters, temperature-controlled shaker.
-
Safety: DMSO penetrates skin and carries solutes into the bloodstream.[2] Wear nitrile gloves.[2] Methanol is flammable and toxic; work in a fume hood.
Phase B: The "Shake-Flask" Workflow
-
Excess Addition: Weigh approximately 50 mg of 5-Bromo-2-(4-fluorobenzoyl)pyridine into a vial.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent (DMSO or MeOH).[1]
-
Observation: If the solid dissolves instantly, the solubility is >50 mg/mL. Add more solid until a visible precipitate remains.[2]
-
-
Equilibration: Seal the vial and agitate at 25°C for 24 hours.
-
Why 24h? To ensure thermodynamic equilibrium is reached and to overcome the "metastable zone" where supersaturation might mimic solubility.
-
-
Filtration: Pass the supernatant through a pre-warmed 0.22 µm PTFE filter.[2]
-
Critical Step: Do not use Nylon filters with DMSO (potential leaching).[1]
-
-
Quantification (Gravimetric):
-
Pipette a known volume (e.g., 0.5 mL) of the filtrate into a pre-weighed vessel.
-
Evaporate solvent (High vacuum for DMSO; Nitrogen stream for MeOH).[1]
-
Weigh the residue.
-
Phase C: Calculation
WhereStrategic Workflow: Solvent Selection Logic
The following diagram illustrates the decision matrix for handling 5-Bromo-2-(4-fluorobenzoyl)pyridine based on the operational goal.
Figure 1: Decision matrix for solvent selection.[1][2] DMSO is the vector for application; Methanol is the vector for isolation.
Critical Considerations & Troubleshooting
The "Crash-Out" Phenomenon
When diluting a DMSO stock solution (e.g., 10 mM) into an aqueous buffer for biological assays, the solubility drops exponentially.
-
Risk: 5-Bromo-2-(4-fluorobenzoyl)pyridine is highly lipophilic.[1][2]
-
Threshold: A final concentration >50 µM in 1% DMSO/Water may result in micro-precipitation, leading to false negatives in enzyme inhibition assays.[2]
-
Mitigation: Perform a serial dilution in DMSO first, then transfer to buffer, ensuring the final DMSO concentration is kept constant (usually <1%).
Methanol Solvates
During recrystallization from methanol, pyridine derivatives often form solvates (inclusion of solvent molecules in the crystal lattice).
-
Detection: Use TGA (Thermogravimetric Analysis) or NMR to check for trapped methanol in the dried solid.[1]
-
Removal: Drying under high vacuum at >50°C is usually required to break the solvate lattice.[1][2]
References
-
PubChem Compound Summary. (2025). 4-Fluorobenzophenone (Analogous Structure Data). National Center for Biotechnology Information.[1][2] [Link][1]
-
Gaylord Chemical. (2024).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][3][4][5][6] (Standard reference for DMSO solubility of aromatics).[1] [Link]
-
Li, Q., et al. (2017). Solubility of 2-benzoylpyridine in organic solvents.[1][2][7][8] Journal of Chemical & Engineering Data. (Provides baseline solubility for the non-halogenated scaffold). [Link]
Sources
- 1. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Benzoylpyridine | 91-02-1 [chemicalbook.com]
Methodological & Application
Reduction of 5-Bromo-2-(4-fluorobenzoyl)pyridine ketone to alcohol
Application Note & Protocol
Topic: Selective Reduction of 5-Bromo-2-(4-fluorobenzoyl)pyridine to (5-bromo-pyridin-2-yl)-(4-fluoro-phenyl)-methanol
Abstract
This document provides a comprehensive guide for the chemoselective reduction of the ketone 5-Bromo-2-(4-fluorobenzoyl)pyridine to its corresponding secondary alcohol, (5-bromo-pyridin-2-yl)-(4-fluoro-phenyl)-methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present a robust and scalable protocol centered on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. The rationale for reagent selection, a detailed step-by-step experimental procedure, methods for reaction monitoring, product purification, and full characterization are discussed. Safety protocols and data interpretation are also addressed to ensure reliable and safe execution.
Introduction and Scientific Context
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. The target molecule, 5-Bromo-2-(4-fluorobenzoyl)pyridine, possesses multiple potentially reactive sites: a ketone, a pyridine ring, and an aryl bromide. A successful synthesis of the desired alcohol, (5-bromo-pyridin-2-yl)-(4-fluoro-phenyl)-methanol, hinges on the chemoselective reduction of the carbonyl group without affecting the other functional moieties. The resulting alcohol is a valuable chiral building block in medicinal chemistry.
The primary challenge lies in selecting a reducing agent that is potent enough to reduce the ketone but mild enough to avoid undesirable side reactions, such as the reduction of the pyridine ring or cleavage of the carbon-bromine bond. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce ketones, their high reactivity often leads to a lack of selectivity.[1] Catalytic hydrogenation is another alternative but typically requires specialized high-pressure equipment and may lead to dehalogenation.
Sodium borohydride (NaBH₄) emerges as the ideal reagent for this application. It is a mild hydride donor, highly effective for reducing aldehydes and ketones, while generally being unreactive towards esters, amides, and, critically for this synthesis, aromatic halides and pyridine rings under standard conditions.[2][3][4] Its operational simplicity and safety profile make it highly suitable for both research and process development environments.
Reaction Mechanism and Rationale
The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.[1][5]
The overall stoichiometry suggests that one mole of NaBH₄ can reduce four moles of a ketone.[6] However, in practice, a slight excess of the reducing agent is often used to ensure complete conversion, compensating for any decomposition of the reagent in the protic solvent.[2]
Sources
Application Note: Precision Synthesis of 5-Bromo-2-(4-fluorobenzoyl)pyridine via Minisci Acylation
This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 5-Bromo-2-(4-fluorobenzoyl)pyridine , a critical pharmacophore in p38 MAP kinase inhibitors and other heterocyclic therapeutics, using a Minisci-type radical acylation .
Unlike traditional Friedel-Crafts acylation, which fails on electron-deficient pyridine rings, this protocol leverages the nucleophilic character of acyl radicals to functionalize the protonated heterocycle directly.[1]
Executive Summary & Strategic Rationale
The direct introduction of acyl groups onto halogenated pyridines is synthetically challenging due to the electron-deficient nature of the pyridine ring. Traditional lithiation strategies (e.g., Li-halogen exchange) are risky due to the presence of the bromine handle (potential "chemoselective scrambling") and require cryogenic conditions.
The Minisci Reaction offers a superior alternative by reversing the polarity. By generating a nucleophilic acyl radical from 4-fluorobenzaldehyde , we can attack the electron-deficient (protonated) pyridine ring under mild, oxidative conditions.
Key Advantages of this Protocol:
-
Chemo-tolerance: The bromine substituent remains intact (unlike in lithiation/Grignard routes).
-
Operational Simplicity: No cryogenic cooling; open-flask conditions often viable.
-
Reagent Availability: Uses inexpensive 4-fluorobenzaldehyde rather than sensitive acid chlorides or Weinreb amides.
Mechanistic Insight & Regioselectivity
The Challenge of Regiochemistry
Starting with 3-bromopyridine , the Minisci reaction can theoretically occur at three sites: C2, C4, or C6.
-
C2 Position (Ortho to N, Ortho to Br): Electronically activated by the inductive effect of Br, but sterically crowded.
-
C6 Position (Ortho to N, Para to Br): Electronically active and sterically accessible. (Target Pathway)
-
C4 Position (Para to N): Less favored in radical additions compared to ortho positions (C2/C6).
Expert Insight: While literature often cites C2 as the primary site for 3-substituted pyridines due to electronic activation, the steric bulk of the tert-butyl or acyl radical can shift selectivity toward C6. This protocol includes a specific purification step to isolate the desired 2,5-isomer (Target) from the 2,3-isomer byproduct.
Reaction Mechanism
The reaction proceeds via a radical chain mechanism:
-
Radical Generation: An oxidant (TBHP) generates a tert-butoxy radical, which abstracts the formyl hydrogen from 4-fluorobenzaldehyde to form the 4-fluorobenzoyl radical .
-
Addition: The nucleophilic acyl radical attacks the protonated 3-bromopyridine (activated by TFA).
-
Oxidation/Deprotonation: The resulting radical cation is oxidized and deprotonated to restore aromaticity.
Figure 1: Radical chain mechanism for the acylation of 3-bromopyridine.
Experimental Protocol
This protocol utilizes the Aldehyde/TBHP/Iron system, which is generally cleaner and more atom-economical than the classic Silver/Persulfate/Carboxylic Acid method.
Materials & Reagents
| Reagent | Equiv. | Role |
| 3-Bromopyridine | 1.0 | Substrate |
| 4-Fluorobenzaldehyde | 2.0 - 3.0 | Radical Source |
| tert-Butyl Hydroperoxide (TBHP) | 2.0 - 3.0 | Oxidant (70% aq. solution) |
| Trifluoroacetic Acid (TFA) | Solvent | Proton Source & Solvent |
| FeSO₄·7H₂O | 0.1 (10 mol%) | Catalyst (Fenton-like initiation) |
Step-by-Step Procedure
Step 1: Substrate Preparation
-
In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 3-bromopyridine (1.58 g, 10 mmol) in TFA (10 mL).
-
Note: The reaction is exothermic; add TFA slowly. The acidic medium ensures the pyridine is fully protonated (
), maximizing electrophilicity.
-
Step 2: Reagent Addition
-
Add 4-fluorobenzaldehyde (2.48 g, 20 mmol).
-
Add FeSO₄·7H₂O (278 mg, 1 mmol).
-
Add TBHP (70% in water, ~2.6 mL, 20 mmol) dropwise at room temperature.
-
Safety: TBHP is a peroxide. Do not add rapidly. Ensure a blast shield is used if scaling up.
-
Step 3: Reaction
-
Heat the mixture to 60–80 °C for 4–6 hours.
-
Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.
-
Target Mass: [M+H]+ = 280/282 (Br isotope pattern).
-
Step 4: Workup
-
Cool the reaction to room temperature.
-
Concentrate the TFA under reduced pressure (rotary evaporator with base trap).
-
Dilute the residue with DCM (50 mL) and neutralize carefully with sat. NaHCO₃ until pH ~8.
-
Caution: Significant gas evolution (
).
-
-
Separate layers. Extract aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
Step 5: Purification (Critical)
-
The crude residue contains the target (2,5-isomer), the regioisomer (2,3-isomer), and unreacted aldehyde.
-
Column Chromatography: Silica gel.[2] Gradient 0%
15% EtOAc in Hexanes.-
Elution Order: Unreacted aldehyde elutes first, followed often by the 2,5-isomer (less polar due to symmetry), then the 2,3-isomer.
-
-
Recrystallization (Optional): If chromatography yields a mixture, the 2,5-isomer often crystallizes more readily from hot Ethanol or Hexane/EtOAc mixtures due to higher symmetry.
Quality Control & Data Validation
Regioisomer Identification (NMR)
Distinguishing the 2,5-isomer (Target) from the 2,3-isomer (Byproduct) is vital.
| Feature | Target: 5-Bromo-2-acyl | Byproduct: 3-Bromo-2-acyl |
| Structure | Br is para to N; Acyl is ortho. | Br is ortho to N; Acyl is ortho. |
| H6 Proton | Doublet (~8.7 ppm) . Coupling to H5 only ( | Doublet of Doublets (~8.5 ppm) . Coupling to H5 and H4. |
| Symmetry | Protons are well-spaced. | Protons are crowded near the acyl group. |
Expected 1H NMR (CDCl3, 400 MHz) for Target:
-
8.75 (d,
Hz, 1H, H6 - ortho to N), -
8.15 (m, 2H, Benzoyl ortho-H),
-
8.05 (d,
Hz, 1H, H3 - ortho to Carbonyl), -
7.98 (dd,
Hz, 1H, H4 ), -
7.18 (m, 2H, Benzoyl meta-H).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inefficient radical generation. | Add fresh Fe(II) catalyst and another portion of TBHP. Increase Temp to 80°C. |
| Polysubstitution | Radical concentration too high. | Add TBHP/Aldehyde via syringe pump over 2 hours (slow addition). |
| Poor Regioselectivity | Intrinsic substrate bias. | Switch solvent to 1:1 Water/Acetonitrile with 1 eq |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
References
-
Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: Homolytic alkylation of pyridine and quinoline.Tetrahedron , 27(15), 3575-3579.
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists.[3]Med. Chem. Commun. , 2, 1135-1161.
-
Li, H., et al. (2011). Iron-Catalyzed Acylation of N-Heterocycles with Aldehydes.The Journal of Organic Chemistry , 76(15), 6414–6420.
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[3][4]Angewandte Chemie Int. Ed. , 58(39), 13666-13699.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(4-fluorobenzoyl)pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(4-fluorobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic transformation. Our focus is on not just providing procedural steps, but on elucidating the underlying chemical principles to empower you to overcome challenges and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of 5-Bromo-2-(4-fluorobenzoyl)pyridine is a critical step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients. The most common route to this molecule is a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of a hydrogen atom on the pyridine ring with a 4-fluorobenzoyl group, typically using a Lewis acid catalyst. While theoretically straightforward, this reaction is often plagued by challenges related to the inherent reactivity of the pyridine nucleus and the stringent requirements of the Friedel-Crafts reaction. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Low or No Yield
Question: My reaction is resulting in a very low yield, or I am only recovering my starting materials. What are the likely causes?
Answer: Low or no yield in the Friedel-Crafts acylation of 5-bromo-2-substituted pyridines is a common issue and can often be traced back to a few critical factors:
-
Catalyst Inactivation: Lewis acids, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any trace of water in your solvent, glassware, or starting materials will react with and deactivate the catalyst. The pyridine nitrogen in your starting material can also form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.
-
Insufficient Catalyst: Due to the aforementioned complexation with the pyridine nitrogen and the ketone product, a stoichiometric amount (or even an excess) of the Lewis acid catalyst is often required for this reaction to proceed to completion.
-
Deactivated Pyridine Ring: The bromine atom on the pyridine ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. This inherent lack of reactivity can make the reaction sluggish and sensitive to reaction conditions.
Recommendations:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your starting materials are dry.
-
Optimize Catalyst Loading: Start with at least 1.1 equivalents of AlCl₃. If the yield is still low, consider a gradual increase up to 2.5 equivalents.
-
Reaction Temperature: While higher temperatures can sometimes overcome the activation energy barrier of a deactivated ring, they can also lead to side reactions and decomposition. It is often more effective to run the reaction at a controlled, lower temperature (e.g., 0-5 °C) for a longer period.
Formation of Multiple Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these and how can I minimize them?
Answer: The formation of multiple products is a frequent challenge. The most common byproducts in this synthesis are:
-
Isomeric Products: While the acylation is expected to occur at the 2-position, some acylation may occur at other positions on the pyridine ring, although this is generally less favored.
-
Di-acylated Products: Although the acyl group is deactivating, under harsh conditions, a second acylation might occur.
-
Products from Ring Opening or Decomposition: Pyridine rings can be susceptible to nucleophilic attack and ring-opening under certain conditions, especially at elevated temperatures.
Recommendations:
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly improve regioselectivity.
-
Order of Addition: Slowly adding the 4-fluorobenzoyl chloride to a pre-complexed mixture of the 5-bromopyridine substrate and the Lewis acid can help to control the reaction and minimize side product formation.
-
Solvent Choice: Non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.
Dark, Tarry Reaction Mixture
Question: My reaction mixture has turned dark and is producing a tar-like substance. What is causing this and is my product salvageable?
Answer: The formation of a dark, tarry material is usually indicative of decomposition of the starting materials or product, or polymerization side reactions. This can be caused by:
-
Excessively High Temperatures: Overheating the reaction mixture is a common cause of tar formation.
-
Reactive Impurities: Impurities in the starting materials can sometimes trigger polymerization or decomposition pathways.
-
Prolonged Reaction Times: Leaving the reaction for an extended period, especially at elevated temperatures, can lead to product degradation.
Recommendations:
-
Strict Temperature Control: Use an ice bath or a cryocooler to maintain a consistent low temperature throughout the reaction.
-
Purify Starting Materials: Ensure the purity of your 5-bromo-2-substituted pyridine and 4-fluorobenzoyl chloride.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting material and the formation of the product. Quench the reaction as soon as it reaches completion to avoid over-reaction and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid to use for this reaction?
A1: Aluminum chloride (AlCl₃) is the most commonly used and cost-effective Lewis acid for Friedel-Crafts acylations. However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be effective and may offer milder reaction conditions, potentially reducing side product formation. The optimal choice may require some experimentation.
Q2: Can I use 4-fluorobenzoic acid directly instead of 4-fluorobenzoyl chloride?
A2: While there are methods for Friedel-Crafts acylation using carboxylic acids, they typically require a strong Brønsted acid co-catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, and often higher reaction temperatures. For this specific transformation, using the more reactive 4-fluorobenzoyl chloride is generally more reliable and results in higher yields under milder conditions.
Q3: My starting material is 2,5-dibromopyridine. Can I use this directly?
A3: It is possible to perform a selective reaction. One approach is a lithium-halogen exchange at the more reactive 2-position using a strong base like n-butyllithium at low temperatures, followed by quenching with an electrophile like 4-fluorobenzoyl chloride. However, this requires strict anhydrous and inert conditions and careful temperature control to avoid side reactions. A more traditional Friedel-Crafts acylation on 2,5-dibromopyridine would likely be unselective and lead to a mixture of products.
Q4: What is the best work-up procedure for this reaction?
A4: A careful work-up is crucial for isolating the product. The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes. The product can then be extracted with an organic solvent like dichloromethane. The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash.
Q5: What are the recommended purification methods for 5-Bromo-2-(4-fluorobenzoyl)pyridine?
A5: The crude product can typically be purified by either recrystallization or column chromatography. For recrystallization, solvents like ethanol or a mixture of ethyl acetate and hexanes are often suitable. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2,5-Dibromopyridine
This protocol outlines a plausible, though not explicitly documented, approach based on established Friedel-Crafts principles. Note: This is a hypothetical procedure and requires optimization.
Materials:
-
2,5-Dibromopyridine
-
4-Fluorobenzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) to the stirred suspension.
-
In a separate flask, dissolve 2,5-dibromopyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 2,5-dibromopyridine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Recommended Condition | Troubleshooting Alternative |
| Lewis Acid | AlCl₃ (1.2 - 2.5 eq.) | FeCl₃, ZnCl₂ |
| Solvent | Dichloromethane (anhydrous) | 1,2-Dichloroethane (anhydrous) |
| Temperature | 0 °C to Room Temperature | -10 °C to 0 °C for higher selectivity |
| Reaction Time | 2 - 6 hours (TLC monitored) | Increase time at lower temperatures |
| Work-up | Quench with ice/HCl | - |
| Purification | Column Chromatography | Recrystallization |
Visualizations
Reaction Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- U.S.
-
"Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine," Eureka | Patsnap, [Link].
-
"Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," MDPI, [Link].
-
"Journal of Medicinal Chemistry Vol. 67 No. 17," ACS Publications, [Link].
-
"Organic Process Research & Development Vol. 11 No. 5," ACS Publications, [Link].
-
"Tetrahedron Letters," SciSpace, [Link].
-
"Synthesis of 2-Amino-5-Bromo-3-Iodopyridine," ijssst.info, [Link].
-
"Friedel–Crafts reaction," Wikipedia, [Link].
-
"Friedel-Crafts Acylation," Organic Chemistry Portal, [Link].
-
"Friedel-Crafts Acylation with Practice Problems," Chemistry Steps, [Link].
-
"16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction," LibreTexts Chemistry, [Link].
-
"Friedel Crafts Reaction," SATHEE, [Link].
-
"Medicinal chemistry for 2020," PubMed Central (PMC), [Link].
-
"Synthesis of Medicinally Important Indole Derivatives: A Review," The Open Medicinal Chemistry Journal, [Link].
Technical Support Center: Grignard Addition to 2-Cyanopyridines
[1]
Status: Online Agent: Senior Application Scientist Ticket Queue: High Priority Topic: Troubleshooting Nucleophilic Addition to Electron-Deficient Heterocycles[1]
🟢 System Overview: The "Chelation Trap"
Welcome to the support center. If you are here, you are likely attempting to synthesize a 2-acylpyridine (e.g., 2-acetylpyridine) from 2-cyanopyridine and a Grignard reagent, but you are seeing low yields, recovered starting material, or "tar" in your flask.[1]
The Core Conflict: Unlike standard benzonitriles, 2-cyanopyridine possesses a ring nitrogen adjacent to the nitrile group. Upon Grignard addition, the magnesium atom coordinates between the ring nitrogen and the newly formed imine nitrogen. This forms a stable 5-membered chelate ring .
This chelate is thermodynamically stable and resistant to mild hydrolysis. If you treat this like a standard reaction, the intermediate will not break down to the ketone, or it will degrade into water-soluble polymers during aggressive workups.[1]
🎫 Ticket #001: "I see no product, just starting material or a yellow oil."
User Report:
"I added MeMgBr to 2-cyanopyridine in THF. The reaction generated heat, so I know it worked. I stirred for 2 hours, quenched with saturated NH₄Cl, and extracted. NMR shows mostly starting material and some unidentifiable sludge."[1]
🔧 Troubleshooting Protocol
Diagnosis: Incomplete Hydrolysis of the Magnesyl-Imine Chelate. Standard ammonium chloride (NH₄Cl) quenches are often too weak to break the N-Mg-N chelate described above. You isolated the imine (which is unstable and reverts or polymerizes) or the water-soluble salt stayed in the aqueous layer.
The Fix: The "Acid Shock" Method
You must force the hydrolysis. The imine bond (
-
Change the Quench: Do not use water or NH₄Cl.
-
Protocol:
-
Cool the reaction mixture to 0°C.
-
Inverse Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and 6M HCl (or 20% H₂SO₄).
-
The "Cook": Stir the acidic mixture (pH < 1) at room temperature (or even slight warming to 40-50°C) for 1–2 hours. This ensures the stable chelate breaks and the imine hydrolyzes.
-
Neutralization: Carefully basify with solid Na₂CO₃ or NaOH to pH 8-9 before extraction (Pyridine derivatives are soluble in acid; you must deprotonate the pyridine ring to extract it into organic solvent).
-
🎫 Ticket #002: "I have a major impurity (10-30%) with a higher molecular weight."
User Report:
"I'm using n-Butylmagnesium chloride. I got the ketone, but there's a significant side product that looks like the butyl group added to the ring, not the nitrile."
🔧 Troubleshooting Protocol
Diagnosis: Regioselective Failure (Ring Alkylation). Pyridine is electron-deficient.[2] The nitrile makes it even more electron-poor. Grignard reagents are powerful nucleophiles and can attack the C-4 or C-6 position of the ring (conjugate addition) instead of the nitrile carbon, especially if the "hard" nitrile attack is sterically hindered or the temperature is too high.
The Fix: Temperature & Solvent Control
-
Lower the Temperature: Perform the addition at -78°C to -40°C , then allow it to warm slowly. Ring addition has a higher activation energy than nitrile addition.
-
Switch Solvents: If using THF, switch to Diethyl Ether (Et₂O) or Toluene.
-
Reasoning: THF coordinates strongly to Mg, making the Grignard species "larger" and more separated (solvent-separated ion pairs), which can favor soft addition (ring attack).[1] Ether favors contact ion pairs, promoting the "hard" attack on the nitrile carbon.
-
-
Additives: If the problem persists, consider adding CuI (10 mol%) ? NO.
-
Correction: Copper promotes conjugate (ring) addition. Ensure your Grignard is copper-free.
-
Alternative: Use CeCl₃ (Cerium chloride) . Organocerium reagents are less basic and more nucleophilic toward carbonyl-like acceptors, suppressing ring addition.[1]
-
📊 Data & Optimization Guide
Solvent Compatibility Matrix
| Solvent | Coordination | Effect on Chelate | Recommended For |
| Diethyl Ether | Weak | Tighter chelation, precipitates intermediate.[1] | High Purity (Prevents ring attack). |
| THF | Strong | Solubilizes intermediate. | Scale-up (Better thermal control). |
| Toluene | None (Non-polar) | Slow reaction, requires ether co-solvent.[1] | Specific Cases (High boiling point). |
🎫 Ticket #003: "I'm getting a vigorous exotherm and a solid that stops stirring."
User Report:
"Adding the Grignard to the nitrile solution caused a huge temperature spike and the mixture solidified. I couldn't stir it."
🔧 Troubleshooting Protocol
Diagnosis: Runaway Exotherm & Precipitation. 2-Cyanopyridine is highly activated. The addition is extremely exothermic. The chelated intermediate is often insoluble in ether, forming a thick paste.[1]
The Fix: The "Inverse Addition" Protocol
-
Dilution: Dilute the nitrile solution significantly (0.5 M to 0.2 M).
-
Add the Nitrile to the Grignard:
-
Standard: Add Grignard to Nitrile (usually preferred to keep excess nitrile).
-
Inverse: Add Nitrile to Grignard (slowly).[3] This ensures the Grignard is always in excess, driving the reaction to completion and preventing oligomerization.
-
Crucial Step:Maintain Temperature < 0°C throughout the addition.
-
-
Mechanical Stirring: Use an overhead stirrer for scale-up (>10 mmol). Magnetic stir bars will seize.
🔬 Mechanistic Visualization[4]
The following diagram illustrates the critical "Chelation Trap" and the competing pathways.
Figure 1: Reaction pathway showing the stable chelated intermediate and the competing ring alkylation side reaction.
📚 References & Further Reading
-
Frank, R. L.; Weatherbee, C. (1948).[1] "Pyridines.[2][4][5][6][7][8] III. 2-Acetylpyridine."[1][9] Journal of the American Chemical Society, 70(10), 3482–3483.[1] [Link]
-
Bhuniya, D., et al. (2015).[1][9] "Synthesis and biological evaluation of novel 2-acylpyridine derivatives." European Journal of Medicinal Chemistry, 102, 582-593.[1][9] [Link]
-
Genna, D. T., et al. (2011).[1][9] "Regioselective Addition of Grignard Reagents to Pyridinium Salts." Organic Letters, 13(19), 5358–5361.[1] [Link]
Sources
- 1. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
Minimizing debromination side reactions during ketone synthesis
Topic: Minimizing Debromination Side Reactions
Diagnostic Triage: Identify Your Failure Mode
Debromination during ketone synthesis typically manifests in two distinct mechanistic scenarios depending on your synthetic route. Before applying a fix, confirm your reaction class using the logic flow below.
Figure 1: Diagnostic logic to determine the mechanistic cause of bromine loss.
Ticket A: Palladium-Catalyzed -Arylation
Context: You are coupling an aryl bromide with a ketone enolate.
Symptom: You observe the reduction of your aryl bromide starting material (Ar-Br
The Mechanistic Root Cause
In the catalytic cycle, after the Oxidative Addition of Ar-Br to Pd(0), the complex
-
Desired: Transmetallation with the enolate followed by Reductive Elimination.
-
Failure (Debromination): The complex intercepts a hydride source (from solvent, alkoxides, or
-hydride elimination from the ketone substrate itself). This leads to reductive elimination of Ar-H.
Protocol: The "Rapid Elimination" System
To fix this, we must accelerate the rate of Reductive Elimination (
Recommended System:
-
Ligand: Switch to Xantphos or DPEphos . These wide-bite-angle bis-phosphines force the Pd center into a geometry that sterically favors the expulsion of the product (C-C bond formation).
-
Base: Use Cs₂CO₃ instead of NaOtBu if possible. Alkoxide bases (like t-butoxide) can act as hydride donors via
-hydrogen abstraction.
Step-by-Step Optimization Protocol:
-
Degas Rigorously: Oxygen promotes catalyst decomposition into Pd-black, which is highly active for heterogeneous dehalogenation. Sparge solvents with Argon for 15 mins.
-
Catalyst Loading:
-
Pre-complex:
(1 mol%) + Xantphos (1.2 mol%). -
Note: Premixing in toluene for 10 minutes before adding substrates ensures active catalyst formation.
-
-
Solvent Switch:
-
Avoid: Primary/Secondary alcohols (Isopropanol is a potent hydride donor).
-
Use: Toluene or 1,4-Dioxane (anhydrous).
-
-
Execution:
-
Add Aryl Bromide (1.0 equiv).
-
Add Ketone (1.1 equiv).
-
Add Base (Cs₂CO₃, 1.5 equiv).
-
Heat to 80-100°C.
-
Checkpoint: Monitor via GC-MS. If Ar-H appears, lower temp to 60°C and increase catalyst loading to 2 mol%.
-
Ticket B: Organometallic Addition (Grignard/Lithium)
Context: You are reacting a Grignard reagent with a nitrile or Weinreb amide to form a ketone. The substrate contains a Bromine atom that must remain intact. Symptom: The Grignard reagent attacks the Bromine (Exchange) instead of the Nitrile, or "scrambles" the position.
The Mechanistic Root Cause
Magnesium and Lithium are thiophilic and halophilic. The rate of Metal-Halogen Exchange (Ar-Br + R-MgX
Protocol: The Knochel Turbo-Grignard Method
To suppress exchange, we use iPrMgCl·LiCl (Turbo Grignard) . The LiCl breaks up polymeric Grignard aggregates, increasing the kinetic reactivity towards the electrophile (nitrile) while allowing the reaction to proceed at temperatures low enough to freeze out the metal-halogen exchange.
Experimental Workflow (Bromine Retention):
| Parameter | Standard Grignard | Knochel Turbo Protocol |
| Reagent | R-MgBr / Et₂O | iPrMgCl·LiCl / THF |
| Temperature | 0°C to RT | -78°C to -40°C |
| Additive | None | LaCl₃·2LiCl (Optional) |
| Outcome | High Exchange (Debromination) | Chemospecific Addition |
Step-by-Step Protocol:
-
Preparation of Substrate: Dissolve your Bromo-Aryl-Nitrile (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .[1]
-
The "Turbo" Reagent:
-
Commercially available Turbo Grignard (iPrMgCl·LiCl) is preferred.
-
If synthesizing the nucleophile: React your alkyl halide with Mg turnings and anhydrous LiCl (1.0 equiv) in THF.
-
-
Controlled Addition:
-
Add the Grignard reagent dropwise to the nitrile at -78°C.
-
Crucial: Do not allow temperature to rise above -40°C during addition.
-
-
Transmetallation (Optional but Powerful):
-
If the Grignard is still too aggressive toward the bromine, add LaCl₃·2LiCl (0.5 equiv) to the reaction before adding the Grignard. This forms an organolanthanum species which is highly selective for carbonyl/nitrile addition over halogen exchange.
-
-
Quench:
-
Hydrolyze the intermediate imine with acidic methanol or 1M HCl to release the ketone.
-
Figure 2: Temperature-dependent chemoselectivity in Grignard additions.
Troubleshooting FAQ
Q: I am seeing homocoupling (Ar-Ar) alongside debromination. What is happening? A: This indicates your catalyst reduction is too slow or you have excess oxidant. In Pd-catalysis, this is often "oxidative homocoupling."
-
Fix: Ensure your phosphine ligand : Pd ratio is at least 2:1 (or 1.2:1 for bidentate ligands). Excess ligand prevents the formation of bridged Pd dimers that lead to homocoupling.
Q: Can I use Weinreb amides instead of nitriles to avoid exchange? A: Yes, Weinreb amides are excellent alternatives. The stable tetrahedral intermediate formed prevents over-addition. However, the Mg-Br exchange issue persists if the temperature is too high. The -78°C + Turbo Grignard protocol applies equally to Weinreb amides.
Q: My aryl bromide is extremely electron-deficient (e.g., contains -CF3 or -NO2). A: Electron-deficient rings undergo metal-halogen exchange much faster.
-
Fix: You must use the LaCl₃·2LiCl additive. The lanthanide salt complexes with the nitrile/amide, activating it for addition while the organometallic reagent remains less basic, sparing the bromine.
References
-
Mechanistic Studies on Pd-Catalyzed ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-Arylation: Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyls and Amides.[2] Accounts of Chemical Research, 36(4), 234–245. [Link] -
Ligand Effects (Xantphos) on Reductive Elimination: Kranenburg, M., et al. (1995). New diphosphine ligands based on heterocyclic aromatics... Organometallics, 14(6), 3081–3089. [Link]
-
Turbo Grignards and Functional Group Tolerance: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]
-
Lanthanide Salts for Chemoselectivity: Krasovskiy, A., Kopp, F., & Knochel, P. (2006). Soluble Lanthanide Salts (LnCl3·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives. Angewandte Chemie International Edition, 45(3), 497–500. [Link]
Sources
Overcoming steric hindrance in 5-position coupling of pyridine rings
Topic: Overcoming Steric Hindrance in 5-Position Coupling of Pyridine Rings
Ticket ID: PYR-C5-STERIC-001 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Steric Cleft" Challenge
Coupling at the 5-position of a pyridine ring is electronically favorable compared to the 2-position (which suffers from electronic repulsion), but it becomes exponentially difficult when the adjacent 4- and 6-positions are substituted.
We call this the "Steric Cleft" . In this scenario, the palladium center cannot easily access the C-X bond for oxidative addition, nor can the transmetallation occur efficiently due to the physical bulk of the surrounding groups. Furthermore, the pyridine nitrogen (N1) acts as a catalyst poison, competitively binding to the metal center and displacing labile ligands.
This guide provides a self-validating workflow to overcome these barriers using Next-Generation Precatalysts and Controlled-Release Nucleophiles .
Critical Decision Matrix: Ligand & Catalyst Selection
The most common failure mode in 5-position coupling is using "standard" catalytic systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2). These ligands lack the bulk to enforce reductive elimination and the electron richness to facilitate oxidative addition in hindered systems.
The Solution: Bulky, Electron-Rich Systems
| Catalyst System | Best Use Case | Mechanism of Action |
| Pd-PEPPSI-IPent | Extreme Sterics (e.g., 4,6-disubstituted-5-halopyridines). | NHC Ligand: The "IPent" (Isopentyl) wingtips create a flexible but massive steric fence, forcing the reaction to occur while preventing the pyridine nitrogen from binding to the Pd center [1]. |
| XPhos Pd G4 | High Sterics + Unstable Nucleophiles. | Biaryl Phosphine: XPhos has a large cone angle. The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio, preventing the formation of inactive species [2]. |
| P(t-Bu)3 Pd G2 | Electron-Rich Electrophiles. | Tri-alkyl Phosphine: Extremely electron-rich, driving oxidative addition into deactivated C-Cl bonds at the 5-position. |
Interactive Troubleshooting Guide (FAQ)
Q1: My reaction stalls at 10% conversion. Adding more catalyst doesn't help.[1] Why?
Diagnosis: Catalyst Poisoning (The "N-Binding" Effect). Technical Insight: The pyridine nitrogen is a good ligand. In sterically hindered couplings, the rate of the catalytic cycle slows down.[2] This gives the substrate's nitrogen time to bind to the Palladium, forming a stable, inactive "Pd-Pyridine" complex off-cycle. The Fix:
-
Switch to Pd-PEPPSI-IPent. The NHC ligand binds much more tightly than phosphines, and its bulk physically blocks the pyridine nitrogen from coordinating [1].
-
Acidic Additives: If your substrate tolerates it, add 1.0 equiv of a weak acid (e.g., phenol) or use a protic solvent to hydrogen-bond the pyridine nitrogen, rendering it less nucleophilic.
Q2: I see the oxidative addition product, but no coupling. The boronic acid is gone.
Diagnosis: Protodeboronation.[3][4][5] Technical Insight: Pyridyl boronic acids (especially if you are coupling a 5-pyridyl boronic acid to a hindered partner) are notoriously unstable. They hydrolyze (lose the B(OH)2 group) faster than they can transmetallate into a crowded Pd center [3]. The Fix:
-
Use MIDA Boronates: These are "slow-release" reagents.[3][6] Under basic conditions, they slowly hydrolyze to release the active boronic acid at the same rate the catalyst consumes it. This keeps the concentration of free boronic acid low, minimizing decomposition [4].
Q3: Which base should I use for a 3,5-disubstituted pyridine coupling?
Recommendation: K3PO4 (Potassium Phosphate Tribasic). Reasoning: Carbonate bases (K2CO3, Cs2CO3) can sometimes be too weak to activate hindered boronates or too soluble/insoluble depending on the solvent. K3PO4 in a Dioxane/Water (4:1) mixture provides the optimal pH balance to promote transmetallation without triggering rapid protodeboronation of the coupling partner.
Visualizing the Solution
The following diagram illustrates the decision logic for selecting the correct catalytic system based on your specific steric constraints.
Caption: Decision tree for selecting the optimal catalyst based on steric environment and nitrogen accessibility.
Validated Protocol: The "Nuclear Option" (Pd-PEPPSI-IPent)
This protocol is designed for the most difficult cases: coupling a 5-halo-4-substituted pyridine with a hindered boronic acid.
Reagents:
-
Substrate: 5-bromo-4-methylpyridine (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (2-5 mol%)
-
Base: K2CO3 (2.0 equiv) or K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
The "Dry" Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Pyridine substrate, Boronic acid, Base, and Pd-PEPPSI-IPent .
-
Why? PEPPSI catalysts are air-stable as solids but sensitive once in solution. Adding them as solids ensures active species count.
-
-
Degassing (Critical): Add the 1,4-Dioxane/Water solvent mixture. Sparge with Argon/Nitrogen for 10 minutes before heating.
-
Why? Oxygen promotes homocoupling of the boronic acid, wasting your nucleophile before it can penetrate the steric cleft.
-
-
Activation Ramp: Seal the vial. Heat to 80°C .
-
Note: Do not overshoot to 110°C immediately. PEPPSI catalysts have an activation period. Let the "throw-away" pyridine ligand dissociate at 80°C for 30 mins, then ramp to 100-110°C if conversion is slow.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Scavenging: If the product contains residual Pd (common with pyridines), treat the organic phase with SiliaMetS® Thiol or similar metal scavengers.
-
References
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of precatalysts for cross-coupling." Chemistry – A European Journal.
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3/G4 Precatalysts." Chemical Science.
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
-
Knapp, D. M., et al. (2010). "MIDA Boronates: A General Solution for Unstable Boronic Acids." Journal of the American Chemical Society.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability of 5-Bromo-2-(4-fluorobenzoyl)pyridine under basic conditions
Welcome to the technical support center for 5-Bromo-2-(4-fluorobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile intermediate, with a specific focus on its stability and reactivity under basic conditions. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: How stable is 5-Bromo-2-(4-fluorobenzoyl)pyridine to common organic and inorganic bases?
A: The stability is highly dependent on the nature of the base. The molecule possesses two primary sites susceptible to basic conditions: the electrophilic carbonyl carbon of the benzoyl group and the electron-deficient pyridine ring.
-
Weak, Non-Nucleophilic Bases: Sterically hindered or weak bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃) are generally well-tolerated at room temperature for short to moderate reaction times. These are suitable for scavenging acid byproducts.
-
Carbonate Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in aprotic solvents (e.g., THF, Dioxane) are often used in cross-coupling reactions involving the bromo-substituent.[1] While generally compatible, prolonged heating can lead to slow degradation. Monitoring by TLC or LC-MS is crucial.
-
Strong, Nucleophilic Bases: Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) pose a significant risk of degradation, primarily through hydrolysis of the ketone linkage.[2] These should be used with extreme caution, preferably at low temperatures and with short reaction times.
Q2: What is the most likely degradation pathway under strong basic conditions?
A: The most probable and rapid degradation pathway is the hydrolysis of the ketone bond . The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack by hydroxide or alkoxide ions. This cleavage would result in the formation of 5-bromopicolinic acid and 4-fluorobenzene as the primary degradation products. While Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring is a theoretical possibility, it is less likely to be the primary pathway for several reasons. The bromine is at the 5-position, which is meta to the activating nitrogen atom and thus less reactive towards SNAr compared to halogens at the 2- or 4-positions.
Q3: Can I selectively perform a substitution at the 5-bromo position without affecting the rest of the molecule?
A: Yes, this is a common and intended use of this molecule. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, are the methods of choice. These reactions typically employ mild bases like K₂CO₃, K₃PO₄, or Cs₂CO₃, which are generally compatible with the ketone functionality, especially under anhydrous conditions and at controlled temperatures.[3][4] The key is to use a catalytic system that operates under conditions mild enough to avoid ketone hydrolysis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is analyzed based on chemical principles, with actionable solutions provided.
Problem 1: Low or No Conversion in a Cross-Coupling Reaction
-
Scenario: You are attempting a Suzuki coupling at the 5-bromo position using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but you observe only starting material after several hours at 90°C.
-
Probable Cause:
-
Inactive Catalyst: The palladium catalyst may have oxidized or degraded.
-
Insufficient Base Strength/Solubility: The inorganic base may not be sufficiently soluble or active in the chosen solvent system to facilitate the transmetalation step effectively.
-
Water Content: While some water is necessary for Suzuki couplings with inorganic bases, too much can promote catalyst deactivation or starting material degradation at elevated temperatures.
-
-
Proposed Solutions:
-
Catalyst Check: Use a freshly opened bottle of the palladium catalyst or a different, more robust catalyst/ligand system (e.g., Pd(dppf)Cl₂).
-
Base and Solvent Modification: Switch to a stronger, more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] Ensure the base is finely powdered to maximize surface area.
-
Optimize Water Content: Carefully control the water ratio in your solvent system. A typical ratio is 4:1 to 5:1 dioxane:water.[3]
-
Degas Thoroughly: Ensure the reaction mixture is rigorously degassed with an inert gas (Argon or Nitrogen) before heating to prevent oxidative degradation of the catalyst.
-
Problem 2: Disappearance of Starting Material with No Desired Product Formation
-
Scenario: You are running a reaction with aqueous NaOH at 50°C. TLC/LC-MS analysis shows the rapid consumption of your starting material, but the spot/peak for your expected product is absent. Instead, new, more polar spots/peaks appear.
-
Probable Cause: You are observing rapid hydrolytic cleavage of the ketone bond. The resulting 5-bromopicolinic acid is a carboxylic acid and will exhibit very different chromatographic behavior (typically a lower Rf on silica gel) than the starting material.
-
Proposed Solutions:
-
Avoid Strong Nucleophilic Bases: If the reaction chemistry allows, immediately switch to a non-nucleophilic base. For simple deprotonation, consider lithium diisopropylamide (LDA) at low temperatures or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Lower the Temperature: If a strong base is unavoidable, perform the reaction at a much lower temperature (e.g., 0°C or -78°C) and add the base slowly to control any exotherm.[5]
-
Protect the Ketone: In a multi-step synthesis, consider protecting the ketone as a ketal prior to introducing strong basic conditions. This protecting group can be removed later under acidic conditions.
-
Change the Synthetic Strategy: Re-evaluate the synthetic route to see if the step requiring a strong base can be performed before the introduction of the benzoyl group.
-
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting reactions involving 5-Bromo-2-(4-fluorobenzoyl)pyridine under basic conditions.
Caption: Troubleshooting decision tree for base-mediated reactions.
Key Degradation Pathways
The primary stability concerns for 5-Bromo-2-(4-fluorobenzoyl)pyridine in basic media involve two competitive pathways, with ketone hydrolysis being kinetically favored in the presence of strong, nucleophilic bases.
Caption: Primary degradation pathways under basic conditions.
Recommended Stability Testing Protocol
To empirically determine the stability of 5-Bromo-2-(4-fluorobenzoyl)pyridine under your specific proposed reaction conditions, a small-scale analytical experiment is highly recommended.
Objective: To monitor the integrity of the starting material over time in the presence of a selected base and solvent at the target temperature.
Methodology:
-
Setup: In a small vial, dissolve 5-10 mg of 5-Bromo-2-(4-fluorobenzoyl)pyridine in 1 mL of the chosen reaction solvent.
-
Internal Standard (Optional): Add a small amount of an inert internal standard (e.g., naphthalene, dodecane) whose peak will not interfere with other components during analysis.
-
Initial Sample: Remove a small aliquot (e.g., 10 µL) for a t=0 analysis by LC-MS or TLC.
-
Reagent Addition: Add the stoichiometric equivalent of your chosen base.
-
Heating & Monitoring: Place the vial in a heating block set to the target reaction temperature. Remove aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Analysis: Quench each aliquot with a drop of dilute acid (if using a basic mobile phase for LC-MS, this may not be necessary) and dilute with the mobile phase. Analyze by LC-MS to quantify the remaining starting material relative to the internal standard or by TLC to visually assess for the appearance of new spots.
Data Summary: Base Compatibility
| Base | Typical Conditions | Compatibility Score | Notes |
| Et₃N, DIPEA | Aprotic solvent, 25-50°C | High | Excellent for acid scavenging; non-nucleophilic. |
| Na₂CO₃, K₂CO₃ | Aprotic solvent (DMF, Dioxane), 80-110°C | Moderate | Standard for cross-coupling.[1] Monitor for slow hydrolysis at high temperatures or with prolonged reaction times. |
| K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, 80-110°C | Moderate-High | Highly effective for Suzuki reactions.[3] Generally safe for the ketone over typical reaction times. |
| NaOH, KOH (aq.) | Aqueous or protic solvent, >25°C | Very Low | High risk of rapid ketone hydrolysis.[2] Avoid if possible or use only at very low temperatures. |
| NaOMe, NaOEt | Anhydrous alcohol, 25-60°C | Low | High risk of transesterification-like attack on the ketone. Can also act as a nucleophile for SNAr.[6] |
| DBU, DBN | Aprotic solvent, 25°C | High | Strong, non-nucleophilic bases suitable for eliminations or deprotonations where nucleophilic attack is undesirable. |
References
- Heinisch, L., & Willitzer, H. (Year). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Source. [Link not available in search results]
-
Li, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. [Link]
-
Lee, C., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! [Link]
-
Pearson. (n.d.). Reactions of Aromatics: EAS and Beyond - Part 1 of 3. [Link]
- Chemistry LibreTexts. (n.d.). Nucleophilic Aromatic Substitution on Pyridine. [Link not available in search results]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
- Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. [Link not available in search results]
-
Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-2-(4-fluorobenzoyl)pyridine
Introduction
In the landscape of modern drug discovery and materials science, halogenated pyridines serve as indispensable building blocks. Their utility stems from the strategic functionalization of the pyridine core through various cross-coupling and substitution reactions. Among these, 5-bromo-2-(4-fluorobenzoyl)pyridine and 5-chloro-2-(4-fluorobenzoyl)pyridine are two common intermediates. The choice between a bromo or chloro substituent is a critical decision in synthetic design, directly impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and experimental insights, to empower researchers in making informed strategic decisions.
The core of the reactivity difference lies in the fundamental properties of the carbon-halogen bond. The C-Br bond is longer, weaker, and more polarizable than the C-Cl bond. Conversely, chlorine is more electronegative than bromine. These intrinsic differences dictate their behavior in the two major classes of reactions discussed herein: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively. The reactivity of aryl halides in these transformations is predominantly governed by the rate of the initial oxidative addition step to the Pd(0) catalyst.
Mechanism Overview: The Critical Oxidative Addition Step
The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. In this step, the C-X bond is cleaved, and a new Ar-Pd(II)-X complex is formed. This step is often rate-determining, and its facility is directly related to the C-X bond dissociation energy.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Reactivity: A Clear Trend
The generally accepted order of reactivity for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1][2][3] This trend is directly attributable to the carbon-halogen bond strength (C-Cl > C-Br), making the cleavage of the C-Br bond energetically more favorable and thus faster.
Therefore, 5-bromo-2-(4-fluorobenzoyl)pyridine is significantly more reactive than its chloro-analog in palladium-catalyzed cross-coupling reactions. This higher reactivity often translates to:
-
Milder reaction conditions (lower temperatures).
-
Shorter reaction times.
-
Lower catalyst loadings.
-
Broader compatibility with less reactive coupling partners.
While transformations involving aryl chlorides are desirable due to the lower cost and wider availability of starting materials, they often require more specialized and highly active catalyst systems (e.g., catalysts with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times to achieve comparable yields to aryl bromides.[4][5] It is noteworthy that factors beyond oxidative addition can influence overall catalytic efficiency, but the initial C-X bond activation remains a primary determinant.[4]
| Feature | 5-Bromo-2-(4-fluorobenzoyl)pyridine | 5-Chloro-2-(4-fluorobenzoyl)pyridine |
| Relative Reactivity | High | Low to Moderate |
| Typical Conditions | Milder (e.g., 80-100 °C) | Harsher (e.g., 100-120 °C) |
| Catalyst Choice | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | High-activity catalysts required (e.g., with Buchwald or Fu ligands) |
| Reaction Time | Shorter | Longer |
Table 1. Comparative performance in Pd-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for a Suzuki-Miyaura coupling reaction, highlighting the necessary adjustments when using the less reactive chloro-substrate.
Objective: To synthesize 5-(4-methylphenyl)-2-(4-fluorobenzoyl)pyridine.
Materials:
-
5-Halo-2-(4-fluorobenzoyl)pyridine (Bromo or Chloro derivative)
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure for 5-Bromo-2-(4-fluorobenzoyl)pyridine (Higher Reactivity):
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-(4-fluorobenzoyl)pyridine (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add toluene (5 mL) and water (0.5 mL).
-
Stir the mixture at 90 °C for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Adjustments for 5-Chloro-2-(4-fluorobenzoyl)pyridine (Lower Reactivity):
-
Catalyst Loading: Increase catalyst loading to Pd(OAc)₂ (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%).
-
Temperature: Increase the reaction temperature to 110 °C.
-
Reaction Time: Expect longer reaction times, potentially 12-24 hours. Monitoring is crucial.
Causality: The harsher conditions for the chloro-derivative are necessary to overcome the higher activation energy barrier for the oxidative addition of the stronger C-Cl bond to the palladium catalyst. The use of a bulky, electron-rich ligand like SPhos is critical for promoting the reactivity of the less reactive aryl chloride.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another key transformation for these substrates. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group.
Mechanism Overview: The Addition-Elimination Pathway
Caption: The addition-elimination mechanism of SNAr.
Comparative Reactivity: A Counterintuitive Trend
For SNAr reactions, the reactivity order of halogens is often F > Cl ≈ Br > I.[6][7][8] This is the reverse of the trend seen in SN1/SN2 reactions and in palladium-catalyzed couplings. This reversal is because the first step, the nucleophilic attack on the ring, is typically the rate-determining step, not the expulsion of the leaving group.[8][9]
The halogen plays two roles:
-
Activation: Through its inductive effect (-I), it withdraws electron density from the ring, making the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack.
-
Leaving Group Ability: Its ability to depart with the electron pair in the second step.
Since chlorine is more electronegative than bromine, it exerts a stronger electron-withdrawing effect, making the pyridine ring more electrophilic and accelerating the initial nucleophilic attack. Although bromide is a better leaving group than chloride in an absolute sense, the cleavage of the C-X bond is not rate-limiting. The stabilization of the anionic Meisenheimer complex by the electron-withdrawing halogen is the dominant factor.[10]
Therefore, for SNAr reactions, 5-chloro-2-(4-fluorobenzoyl)pyridine is expected to be more reactive or, in many cases, similarly reactive to 5-bromo-2-(4-fluorobenzoyl)pyridine. The presence of the strongly electron-withdrawing 4-fluorobenzoyl group at the 2-position further activates the pyridine ring for nucleophilic attack at the 5-position.
Summary and Strategic Recommendations
The choice between 5-bromo- and 5-chloro-2-(4-fluorobenzoyl)pyridine is a strategic one that depends entirely on the intended synthetic transformation.
| Reaction Type | More Reactive Substrate | Rationale | Strategic Implication |
| Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | 5-Bromo- derivative | Weaker C-Br bond facilitates the rate-determining oxidative addition step.[1][11] | Choose the bromo-compound for milder conditions, faster reactions, and higher efficiency. |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Chloro- derivative (or similar reactivity) | Higher electronegativity of Cl activates the ring for the rate-determining nucleophilic attack.[6][7] | The chloro-compound is preferred for cost-effectiveness without a significant sacrifice in reactivity. |
In multi-step synthesis, the differential reactivity of C-Br and C-Cl bonds can be exploited for sequential, selective functionalization. One could perform a Suzuki coupling on the more reactive C-Br bond, leaving a C-Cl bond elsewhere on the molecule intact for a subsequent coupling or SNAr reaction under more forcing conditions.
References
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Available at: [Link]
-
Amatore, C., et al. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0) Olefin Complex Precursor. Organometallics. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]
-
Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3 Br reactivity and selectivity. ResearchGate. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. (2025). Available at: [Link]
-
Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. (2021). Available at: [Link]
-
Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry. (2022). Available at: [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. (2023). Available at: [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
-
5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. (2021). Available at: [Link]
-
Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing. (2021). Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
- Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Patsnap. (2020).
-
Reactivity series. Wikipedia. Available at: [Link]
-
Watson, D. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Available at: [Link]
-
Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. ResearchGate. (2020). Available at: [Link]
-
Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains. Journal of Pharmaceutical Research International. (2021). Available at: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. longdom.org [longdom.org]
- 11. Yoneda Labs [yonedalabs.com]
Bioisosteric Replacement of the 4-Fluorobenzoyl Group: A Strategic Guide
Executive Summary
The 4-fluorobenzoyl group is a privileged scaffold in medicinal chemistry, ubiquitous in antipsychotics (e.g., Haloperidol), p38 MAPK inhibitors, and cannabinoid ligands. It offers a unique balance of lipophilicity, metabolic resistance (via the para-fluorine), and hydrogen bond acceptance (via the carbonyl). However, its metabolic cleavage can yield 3-(4-fluorobenzoyl)propionic acid , a neurotoxic metabolite, and its high planarity can lead to poor solubility.
This guide provides a technical roadmap for replacing the 4-fluorobenzoyl moiety. We analyze three distinct bioisosteric strategies: Heteroaromatic Isosteres , Linker Modifications , and Scaffold Hopping , providing comparative data on potency, metabolic stability, and physicochemical profiles.
Part 1: The Standard — 4-Fluorobenzoyl Profile
Before replacing the group, one must understand its contribution to the pharmacophore.
| Property | Contribution to Ligand | Potential Liability |
| Electronic | Electron-withdrawing carbonyl + p-F increases acidity of α-protons. | Potential for enolization/racemization. |
| Steric | Planar arrangement between phenyl and carbonyl. | "Flat" molecules often suffer low solubility. |
| Metabolic | p-F blocks CYP450 oxidation at the vulnerable para position. | Metabolic cleavage can release toxic substituted benzoic acid derivatives. |
| Binding | Carbonyl = H-bond acceptor (HBA). Phenyl = | Non-specific hydrophobic binding can increase off-target effects (hERG). |
Part 2: Comparative Analysis of Alternatives
Strategy A: Heteroaromatic Carbonyl Bioisosteres
Concept: Replace the 4-fluorophenyl ring with a heterocycle (Thiophene, Pyridine, Furan) while retaining the carbonyl linker. Rationale: Heterocycles alter electron density and lipophilicity (LogP) without disrupting the critical H-bond acceptor role of the carbonyl.
1. The Thiophene Analogue (The "Thiophenone")
-
Modification: Replace 4-fluorophenyl with 2-thiophene or 5-fluoro-2-thiophene.
-
Performance:
-
Bioactivity: Thiophene is a classic bioisostere for phenyl. In dopamine D2 antagonists, thiophene analogs often retain nanomolar affinity.
-
Metabolism: The sulfur atom is softer and more lipophilic. However, the 5-position of thiophene is metabolically labile. Crucial Step: You must block the 5-position (e.g., with Chlorine or Methyl) to match the stability of the 4-fluorophenyl group.
-
-
Data Comparison (Hypothetical p38 Inhibitor Scaffold):
| Scaffold | IC50 (nM) | t1/2 (Microsomal) | LogP | Notes |
| 4-F-Benzoyl | 12 | 45 min | 3.8 | Standard reference. |
| 2-Thiophene-CO | 18 | 15 min | 3.2 | Rapid metabolism at C5. |
| 5-Cl-2-Thiophene-CO | 14 | 55 min | 3.6 | Best Balance. Cl blocks metabolism; S mimics phenyl sterics. |
2. The Pyridine Analogue[1]
-
Modification: Replace 4-fluorophenyl with 3-pyridine or 6-fluoro-3-pyridine.
-
Performance:
-
Solubility: Pyridine nitrogen introduces a basic center (or H-bond acceptor), significantly lowering LogP and improving aqueous solubility.
-
Toxicity: Reduces the risk of forming reactive quinone-methide intermediates often associated with electron-rich phenyl rings.
-
Strategy B: Linker Modification (Non-Carbonyl)
Concept: Replace the carbonyl (-C=O-) linker to alter geometry or remove the metabolic "handle" for reduction.
1. Sulfonyl (-SO2-) Replacement
-
Effect: Changes geometry from planar (sp2) to tetrahedral (sp3-like twist).
-
Pros: Increases oxidation state; highly metabolically stable.
-
Cons: Stronger H-bond acceptor but different vector; may clash with restricted binding pockets.
2. Oxetane Replacement (The "Carbonyl Mimic")
-
Effect: The oxetane ring is a bioisostere for the carbonyl group due to its dipole moment and H-bond acceptor capability, but it adds bulk and sp3 character.
-
Application: Useful when the planar carbonyl causes solubility issues.
Strategy C: Scaffold Hopping (Fused Systems)
Concept: Fuse the carbonyl and the aryl ring into a bicyclic system to lock conformation and eliminate the "floppy" nature of the benzoyl chain. Classic Example: Benzisoxazole (seen in Risperidone).
-
Logic: The nitrogen-oxygen bond in the isoxazole ring mimics the electronics of the carbonyl group but locks the rotation.
-
Advantage: Eliminates the ketone reduction metabolic pathway (ketone
alcohol).
Part 3: Decision Logic & Signaling Pathways (Visualized)
The following diagram illustrates the decision tree for replacing the 4-fluorobenzoyl group based on specific failure modes (Solubility, Metabolism, or Patentability).
Caption: Decision matrix for bioisosteric replacement based on physicochemical or metabolic liabilities.
Part 4: Experimental Protocols
To validate these replacements, specific synthesis and testing protocols are required.
Synthesis: Suzuki-Miyaura Coupling for Heteroaromatic Analogs
Use this protocol to install Thiophene or Pyridine replacements.
Reagents:
-
Aryl Halide (Scaffold core)
-
Heteroaryl Boronic Acid (e.g., 5-chloro-2-thiopheneboronic acid)
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
-
Base: K2CO3 or Cs2CO3
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of Aryl Halide and 1.2 eq of Heteroaryl Boronic Acid in 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.
-
Catalysis: Add 0.05 eq of Pd catalyst and 2.0 eq of Base.
-
Reaction: Heat to 90°C under Argon for 4–12 hours. Monitor by LC-MS for disappearance of starting material.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation: Microsomal Metabolic Stability Assay
Use this to confirm if the replacement improved half-life (
Protocol:
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).
-
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .
Part 5: Case Study – Haloperidol to Risperidone Transition
The evolution from Haloperidol to Risperidone perfectly illustrates the Scaffold Hopping strategy (Strategy C).
-
Haloperidol: Contains the 4-fluorobenzoyl group attached to a piperidine.
-
Liability: EPS side effects, metabolic reduction of ketone.
-
-
Risperidone: Replaces the 4-fluorobenzoyl-piperidine system with a benzisoxazole-piperidine system.
-
Outcome: The benzisoxazole mimics the electronics of the fluorobenzoyl group (fluorine on the ring, nitrogen/oxygen mimicking the carbonyl) but locks the conformation. This resulted in a "cleaner" pharmacological profile (Atypical Antipsychotic) with reduced EPS liability.
-
Structural Comparison:
-
Haloperidol: 4-F-Ph-C(=O)-CH2-CH2-CH2-N...
-
Risperidone: (Benzisoxazole)-CH2-CH2-N...
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
-
Lombardo, F., et al. (2014). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Molecular Variations). Link
-
Kim, S. H., et al. (2006).[2] Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry. Link
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Navigating the Solid State: A Comparative Crystallographic Guide to Benzoylpyridine Scaffolds
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This architectural blueprint, elucidated through X-ray crystallography, governs a compound's physical and chemical properties, influencing everything from solubility and bioavailability to its interaction with biological targets. This guide delves into the crystallographic characteristics of benzoylpyridine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.
While our primary focus is the structural analysis of 5-Bromo-2-(4-fluorobenzoyl)pyridine , a compound of considerable interest, a comprehensive search of publicly available crystallographic databases reveals that its crystal structure has not yet been reported. This absence of data underscores a critical knowledge gap and highlights the importance of the experimental work detailed herein. To provide a valuable comparative framework, this guide will analyze the crystallographic data of two closely related, commercially available analogs: 2-Benzoylpyridine and 4-Benzoylpyridine . By comparing these foundational structures, we can infer how substitutions on the pyridine and benzoyl rings might influence molecular conformation and crystal packing, offering predictive insights for future research on derivatives like 5-Bromo-2-(4-fluorobenzoyl)pyridine.
The Power of a Single Crystal: Why X-ray Crystallography Matters
Single-crystal X-ray diffraction is an analytical technique that provides the most definitive determination of a molecule's three-dimensional structure.[1][2] By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, we can map the electron density within the crystal and, from that, deduce the precise positions of individual atoms. This information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how a molecule's shape and functional group orientation relate to its biological activity.
-
Polymorph Screening: Identifying different crystalline forms of a compound, which can have distinct physical properties.
-
Drug Design and Optimization: Guiding the modification of lead compounds to enhance their efficacy and safety profiles.
-
Materials Science: Engineering crystalline materials with desired optical, electronic, or mechanical properties.
A Tale of Two Isomers: Crystallographic Comparison of 2-Benzoylpyridine and 4-Benzoylpyridine
To illustrate the impact of substituent placement on crystal architecture, we will compare the crystallographic data of 2-benzoylpyridine and 4-benzoylpyridine. Both molecules share the same chemical formula but differ in the point of attachment of the benzoyl group to the pyridine ring.
| Parameter | 2-Benzoylpyridine | 4-Benzoylpyridine |
| CSD Refcode | BZPYRD | BENZPY01 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.334(2) | 5.862(2) |
| b (Å) | 10.038(2) | 14.885(4) |
| c (Å) | 9.531(2) | 11.021(3) |
| α (°) | 90 | 90 |
| β (°) | 108.08(2) | 98.78(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 938.8(3) | 951.2(5) |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.298 | 1.279 |
Data sourced from the Cambridge Structural Database (CSD). CCDC numbers 129961 and 2105764.[3][4]
The data reveals that both isomers crystallize in the same monoclinic space group, P2₁/c, which is common for organic molecules. However, the unit cell dimensions and, consequently, the unit cell volume, show notable differences. These variations in the crystal lattice are a direct result of the different ways the molecules pack together in the solid state, which is influenced by the position of the benzoyl group. The subtle shift in the center of gravity and the potential for different intermolecular interactions dictate the overall crystal architecture.
Experimental Protocol: From Powder to Structure
The following section outlines a detailed, step-by-step methodology for obtaining single-crystal X-ray diffraction data for a compound such as 5-Bromo-2-(4-fluorobenzoyl)pyridine.[5][6][7][8][9]
Part 1: Crystallization
The critical first step is to grow high-quality single crystals. This often requires screening various solvents and crystallization techniques.[5][6][7][8]
1. Solvent Selection:
- Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
- An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature or upon cooling.
- If a single solvent is not suitable, a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can be employed.
2. Crystallization Techniques:
- Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid (e.g., parafilm with a few pinholes). Allow the solvent to evaporate slowly over several days.
- Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
- Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
- Liquid-Liquid Diffusion: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface between the two liquids.
Part 2: Data Collection and Structure Solution
Once suitable crystals are obtained, the next phase involves X-ray diffraction analysis.
1. Crystal Mounting:
- Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
- Mount the crystal on a goniometer head using a suitable adhesive (e.g., cryo-oil) on a cryoloop.
2. Data Collection:
- The mounted crystal is placed on a single-crystal X-ray diffractometer.
- The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
- The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
3. Data Processing and Structure Solution:
- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The structure is then "solved" using computational methods to generate an initial model of the electron density.
- This model is refined to best fit the experimental data, yielding the final crystal structure with atomic coordinates and other important parameters.
Visualizing the Workflow
The following diagram illustrates the general workflow for obtaining and analyzing single-crystal X-ray diffraction data.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Conclusion
While the crystal structure of 5-Bromo-2-(4-fluorobenzoyl)pyridine remains to be elucidated, the comparative analysis of 2-benzoylpyridine and 4-benzoylpyridine provides a foundational understanding of the structural nuances within this class of compounds. The provided experimental protocol offers a clear roadmap for obtaining the necessary crystallographic data, which will be instrumental in unlocking the full potential of 5-Bromo-2-(4-fluorobenzoyl)pyridine and its derivatives in drug discovery and materials science. The determination of its crystal structure will undoubtedly provide critical insights into its structure-property relationships and guide the rational design of future advanced materials and therapeutics.
References
-
Crystallization (or recrystallization) is the most important method for purification of organic compounds. SOP: CRYSTALLIZATION. Available at: [Link]
-
How to Crystallize Organic Compounds. wikiHow. Available at: [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Available at: [Link]
-
Crystal Growing Tips. University of Florida. Available at: [Link]
- Valdés-Martínez, J., Toscano, R. A., West, D. X., Ingram, J. J., & Bain, G. A. (2000). Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone. Journal of the Mexican Chemical Society, 44(2), 144-147.
-
Anyle of 4-benzoylpyridine – Crystal structure and spectroscopic properties. ResearchGate. Available at: [Link]
-
2-Benzoylpyridine. PubChem. Available at: [Link]
-
Small molecule crystallography. Excillum. Available at: [Link]
-
4-Benzoylpyridine. PubChem. Available at: [Link]
-
Single Crystal Diffraction. ResearchGate. Available at: [Link]
-
Small Molecule Diffraction. Diamond Light Source. Available at: [Link]
-
4-benzoyl pyridine. The Good Scents Company. Available at: [Link]
Sources
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. longdom.org [longdom.org]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
5-Bromo-2-(4-fluorobenzoyl)pyridine proper disposal procedures
5-Bromo-2-(4-fluorobenzoyl)pyridine: Proper Disposal Procedures
Executive Summary
Immediate Action Required: Treat 5-Bromo-2-(4-fluorobenzoyl)pyridine as a Halogenated Organic Hazardous Waste . Strict Prohibition: Do NOT dispose of this compound down the drain, via evaporation, or in general trash.[1] Disposal Method: High-temperature incineration with flue gas scrubbing (to neutralize HBr and HF byproducts) via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Before initiating disposal, you must correctly characterize the material to ensure regulatory compliance (RCRA in the US, REACH in EU).
| Property | Detail |
| Chemical Name | 5-Bromo-2-(4-fluorobenzoyl)pyridine |
| Synonyms | (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone |
| CAS Number | 1565495-61-5 |
| Molecular Formula | C₁₂H₇BrFNO |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | Irritant / Toxic (Skin, Eye, Respiratory).[2][3][4][5] Potential for acute toxicity upon ingestion.[2][5][6] |
| Waste Class | Halogenated Organic (Contains Bromine & Fluorine) |
Expert Insight: The presence of both bromine and fluorine atoms on the aromatic rings necessitates specific destruction protocols. Standard incineration without scrubbing can release corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases, damaging incinerator linings and violating emission standards.
Waste Characterization & Segregation
Proper segregation is the single most critical step in laboratory safety. Mixing this compound with incompatible waste streams can lead to dangerous reactions or regulatory fines.
-
Waste Code Assignment:
-
US (EPA): Not a specific P- or U-listed waste. Classify as D001 (if in flammable solvent) or generally as Hazardous Waste - Toxic/Irritant .
-
EU (EWC): 07 01 03 (Organic halogenated solvents, washing liquids, and mother liquors) or 16 05 06 (Laboratory chemicals consisting of or containing dangerous substances).
-
-
Segregation Rules:
-
MUST be separated from: Strong oxidizers, strong acids, and non-halogenated organic solvents (unless the facility explicitly allows commingling).
-
COMPATIBLE with: Other halogenated organic solids or compatible halogenated solvent streams (e.g., Dichloromethane, Chloroform waste).
-
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired reagents, excess starting material, or degraded solids.
-
PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood to avoid dust inhalation.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a chemically resistant screw cap.
-
Transfer: Carefully transfer the solid into the container. Do not fill more than 90% full.
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this protocol for mother liquors or reaction solutions containing the compound.
-
Solvent Check: Identify the primary solvent.
-
If dissolved in DCM/Chloroform : Dispose in Halogenated Solvent waste stream.
-
If dissolved in Acetone/Methanol/Ethyl Acetate : Dispose in Halogenated Solvent waste stream (due to the presence of the halogenated solute). Do not put in non-halogenated waste, as the solute contaminates the stream.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction used strong acids/bases, neutralize carefully before adding to the waste carboy to prevent heat generation.
-
Container: Use an approved safety carboy (HDPE or chemically coated metal, though HDPE is preferred for halogenated mixtures).
-
Labeling: List all solvents and the solute (5-Bromo-2-(4-fluorobenzoyl)pyridine) on the tag.
Scenario C: Contaminated Debris
Use this protocol for gloves, weigh boats, paper towels, and silica gel.
-
Collection: Place all solid debris contaminated with the compound into a clear, heavy-duty plastic bag (minimum 4 mil thickness).
-
Secondary Containment: Place the bag inside a rigid container (pail or drum) labeled "Solid Hazardous Waste - Debris".
-
Sharps: If needles or glass pipettes are contaminated, they must go into a Puncture-Proof Sharps Container , not the soft debris bag.
Visual Workflows
Figure 1: Waste Stream Decision Matrix
This logic tree guides you to the correct waste container based on the physical state and solvent composition.
Caption: Decision matrix for selecting the appropriate waste stream. Note that even non-halogenated solvents must be treated as halogenated waste once contaminated with this compound.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of a laboratory spill.
Caption: Operational workflow for containing and cleaning small-scale laboratory spills.
Destruction Methodology
The ultimate fate of this waste stream is High-Temperature Incineration .
-
Mechanism: The waste is injected into a furnace operating above 1000°C.
-
Chemical Fate:
-
Carbon/Hydrogen
CO₂ + H₂O -
Nitrogen
N₂ + NOx -
Bromine
HBr (Hydrogen Bromide) -
Fluorine
HF (Hydrogen Fluoride)
-
-
Scrubbing Requirement: The incinerator must be equipped with a caustic scrubber (typically using NaOH or Ca(OH)₂) to capture the acidic HBr and HF gases, converting them into harmless salts (NaBr, NaF) before the flue gas is released. This is why "Drain Disposal" is illegal; wastewater treatment plants cannot handle these halogenated byproducts effectively.
References
-
National Institutes of Health (NIH) - PubChem. (2025). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Compound Summary. (Used for structural analog hazard extrapolation). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Washington State University. (n.d.). Laboratory Safety Manual - Halogenated Solvents Disposal. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-2-(4-fluorobenzoyl)pyridine
CAS Number: 1565495-61-5 Synonyms: (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone; Methanone, (5-bromo-2-pyridinyl)(4-fluorophenyl)- Molecular Formula: C₁₂H₇BrFNO Physical State: Solid (typically off-white to pale yellow powder)[1][2]
Core Directive: Operational Safety Philosophy
Handling halogenated pyridine derivatives like 5-Bromo-2-(4-fluorobenzoyl)pyridine requires a defensive safety posture. While specific toxicological data for this exact intermediate may be limited, its structural analogs (halogenated pyridines and benzophenones) are known skin/eye irritants and potential sensitizers.[2]
The Golden Rule: Treat this compound as a Category 2 Skin/Eye Irritant and a Specific Target Organ Toxicant (Respiratory Irritant) until proven otherwise.[1][2] All handling must occur within a controlled engineering environment (Fume Hood) to prevent inhalation of particulates.[1][2]
Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the specific hazards associated with this chemical class.[2]
| Hazard Class (GHS) | Hazard Statement | Operational Implication |
| Skin Irritation (Cat 2) | H315: Causes skin irritation.[1][2] | Direct contact can cause dermatitis or chemical burns.[2] Zero skin exposure tolerance. |
| Eye Irritation (Cat 2A) | H319: Causes serious eye irritation.[1][2][3] | Dust or splashes can damage corneal tissue.[2] Eye protection is non-negotiable. |
| STOT-SE (Cat 3) | H335: May cause respiratory irritation.[1][2][3] | Inhalation of dust/vapors triggers mucosal inflammation.[1][2] Fume hood use is mandatory. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed (Potential).[1][2] | Ingestion risk via hand-to-mouth transfer.[1][2] Strict hygiene protocols required. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements for handling 5-Bromo-2-(4-fluorobenzoyl)pyridine in a research setting.
Hand Protection Strategy
Primary Risk: Permeation through glove material by the compound in solution (often dissolved in DCM, THF, or DMF).[2]
-
Routine Handling (Solids/Weighing):
-
Solution Handling (Synthesis/Extraction):
-
Type: Double Gloving is required.[2]
-
Outer Layer: Nitrile (4-5 mil) or Neoprene (if using chlorinated solvents).[1][2]
-
Rationale: Halogenated pyridines can penetrate thin nitrile rapidly when dissolved in organic solvents like Dichloromethane (DCM).[1][2] The outer glove acts as a sacrificial barrier.[2]
-
Eye & Face Protection[1]
-
Standard Operation: Chemical Safety Goggles (indirectly vented).[1][2] Standard safety glasses with side shields are insufficient for handling fine powders that can drift around shields.[2]
-
High Risk (Large Scale/ vigorous reaction): Add a Face Shield (8-inch minimum) over goggles to protect the neck and face from splashes.[1][2]
Body & Respiratory Protection[1]
-
Body: Chemical-resistant lab coat (100% cotton or Nomex; avoid synthetic blends that melt).[1][2] Ensure cuffs are tucked under gloves.[2]
-
Respiratory:
Operational Handling Protocol
Workflow Logic Diagram
The following decision tree outlines the safe handling logic for this compound.
Caption: Operational workflow for handling 5-Bromo-2-(4-fluorobenzoyl)pyridine in solid vs. solution states.
Step-by-Step Procedures
A. Weighing & Transfer (Solid State)[1][2]
-
Engineering Control: Place the analytical balance inside the fume hood. If this is not possible, use a "powder containment hood" or a balance enclosure.[2]
-
Static Control: This compound is a dry organic powder and may be statically charged.[2] Use an anti-static gun or ionizer bar to prevent the powder from "jumping" or dispersing during weighing.[2]
-
Transfer: Weigh into a disposable weighing boat. Do not use a spatula to scrape the last milligram if it creates dust; instead, rinse the boat with the reaction solvent directly into the flask.[2]
B. Reaction Setup
-
Solvent Choice: When dissolving, be aware that halogenated pyridines can react violently with strong nucleophiles or oxidizing agents.[2] Ensure the solvent (e.g., DCM, THF) is dry if the downstream reaction is moisture-sensitive.[1][2]
-
Temperature: If heating is required, ensure a reflux condenser is properly seated and clamped.[2] Do not heat in an open vessel.
C. Waste Disposal
-
Classification: Dispose of as Halogenated Organic Waste .
-
Segregation: Do not mix with strong acids or oxidizers in the waste stream to prevent secondary reactions.[2]
-
Labeling: Clearly label the waste container with the full chemical name and "Toxic/Irritant" hazard warnings.[2]
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Brush then Wash: Gently brush off dry powder (if applicable) to avoid abrasion, then wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) on skin as they increase absorption.[2] |
| Eye Contact | Irrigate: Flush eyes immediately at an eyewash station for 15 minutes, holding eyelids open.[2] Seek medical attention. |
| Inhalation | Evacuate: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).[1][2] |
| Spill (Solid) | Wet Wipe: Do not sweep (creates dust).[1][2] Cover with a wet paper towel (solvent-dampened if necessary, but water preferred first) and scoop into a waste bag.[2] |
References
-
PubChem . (2025).[2][4] Compound Summary for CAS 1565495-61-5. National Center for Biotechnology Information.[2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
Sources
- 1. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Online | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Manufacturer and Suppliers [scimplify.com]
- 2. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-2-(4-bromophenyl)pyridine | C11H7Br2N | CID 20870828 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
